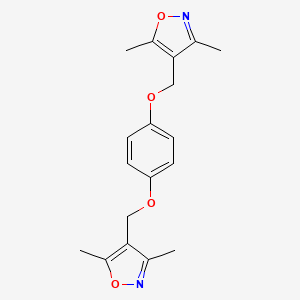

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene”, has been studied . The structure of these compounds is determined by single crystal X-ray diffraction and further characterized by spectroscopy . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C18H20N2O4. The structure is further confirmed by single crystal X-ray diffraction .

科学的研究の応用

Silver Coordination Networks and Cages

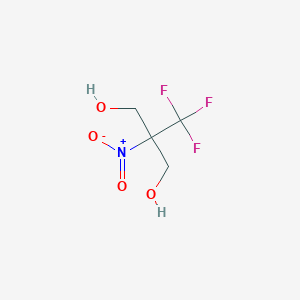

The semi-rigid ligand 1,4-bis((3,5-dimethylisoxazol-4-yl)methyl)benzene, referred to as bisox, interacts with various silver(I) salts, leading to the formation of structures where the anions influence the overall architecture. Notably, the interaction with AgNO₃ and AgO₂CCF₃ results in anions coordinating to silver centers, forming helical silver-nitrate chains and sheets linked by bisox ligands. The compound exhibits triply-interpenetrated sheets with Borromean links, and rearrangement from cages to sheets is observed under certain conditions, indicating a versatile structural adaptability influenced by the choice of anion and recrystallization conditions (Burrows et al., 2011).

Solid-State Interconversion

The solid-state interconversion between cages and coordination networks through the conformational change of bisox showcases the dynamic nature of these structures. Upon heating under vacuum, the transformation involves a solid-state change in bisox ligands' conformation, indicating the potential for reversible and responsive materials based on such semi-rigid ligands (Burrows et al., 2010).

Photoluminescent Properties

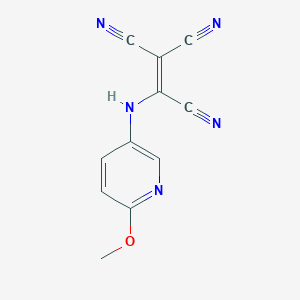

The synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes and their high photoluminescence highlights the potential of such compounds in light-emitting applications. The significant bathochromic shift observed in crystalline solids compared to molecular solutions suggests the formation of excimers, which could be tailored for specific optical properties in devices (Lowe & Weder, 2002).

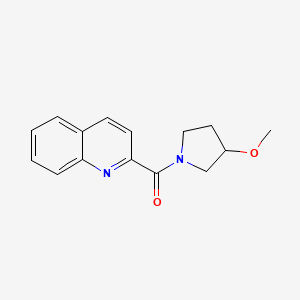

Conducting Polymers from Pyrrole

The synthesis of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene, and their subsequent electropolymerization to form conducting polymers, showcases the potential for creating stable, electrically conductive materials. The low oxidation potentials and resultant stability of these polymers indicate their applicability in electronic devices (Sotzing et al., 1996).

作用機序

Target of Action

The primary target of the compound 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is BRD4 , a protein that plays a crucial role in transcriptional regulation . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

This compound interacts with its target BRD4 by inhibiting its activity. This inhibition is quantified by an IC50 value, which is a measure of the potency of the compound in inhibiting biological or biochemical function .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Result of Action

The result of the action of this compound is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound also exhibits a moderate inhibitory effect on PARP1 .

特性

IUPAC Name |

4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenoxy]methyl]-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11-17(13(3)23-19-11)9-21-15-5-7-16(8-6-15)22-10-18-12(2)20-24-14(18)4/h5-8H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXQRWBKIRZZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)OCC3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566082.png)

![2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one](/img/structure/B2566084.png)

![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)